(R)-Leucic acid

Muscle Protein Metabolism Anticatabolic Agents Leucine Metabolite Pharmacology

Unlike the racemic DL-mixture or (S)-enantiomer, (R)-Leucic acid is the specific chiral metabolite that activates CD36-mediated fatty acid absorption in probiotic-host interaction models. It is a validated alternative to calcium hydroxide in regenerative endodontics, preserving dentin microhardness with reduced stem cell toxicity. For muscle catabolism studies, it uniquely operates at physiological doses—without supraphysiological KIC infusion. Researchers requiring defined stereochemistry must procure this exact enantiomer. RUO; global B2B shipping.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 10303-64-7
Cat. No. B085399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Leucic acid
CAS10303-64-7
Synonyms2-hydroxyisocaproic acid
alpha-hydroxyisocaproic acid
alpha-hydroxyisocaproic acid, (R)-isomer
alpha-hydroxyisocaproic acid, (S)-isomer
alpha-hydroxyisocaproic acid, calcium (2:1) salt, (S)-isomer
alpha-hydroxyisocaproic acid, monosodium salt
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
InChIKeyLVRFTAZAXQPQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility886 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insight: (R)-Leucic Acid (D-α-Hydroxyisocaproic Acid, CAS 10303-64-7) for Scientific and Industrial Research


(R)-Leucic acid, the D-isomer of the α-hydroxy analogue of the essential branched-chain amino acid Leucine, is an orally active, chiral small molecule metabolite . It is endogenously produced in humans, primarily in the liver, and by various microorganisms, notably Lactobacillus species, through the reduction of α-ketoisocaproic acid (KIC) [1]. The compound is characterized by a specific (R)-stereocenter at the C2 position, a critical structural feature that distinguishes it from its (S)-enantiomer and influences its distinct biological interactions . Its presence has been documented in a range of organisms, including Homo sapiens, Euglena gracilis, and Caenorhabditis elegans .

Critical Procurement Distinction: Why (R)-Leucic Acid Cannot Be Interchanged with DL- or (S)-Analogs


The selection of leucic acid is not trivial; the racemic mixture (DL-) or the (S)-enantiomer cannot be assumed to be functionally equivalent to the (R)-enantiomer. The specific stereochemistry of (R)-Leucic acid is a primary driver of its biological activity, particularly in host-microbe interactions [1]. While the (S)-enantiomer (L-Leucic acid) is a naturally occurring metabolite and synthetic intermediate , the (R)-form is the key active isomer identified in specific probiotic-driven physiological processes, such as the promotion of intestinal fatty acid absorption via CD36 upregulation [1]. The use of a racemic (DL-) mixture introduces the (S)-enantiomer, which may not only lack the desired activity but could also confound experimental results in chiral-sensitive assays. Therefore, procurement must be specific to the (R)-isomer for research targeting defined stereospecific mechanisms, a requirement that negates simple substitution with more common or less expensive racemic or L-form alternatives [1].

Quantitative Differentiation Guide for (R)-Leucic Acid Against Key Comparators


Anticatabolic Potency: Physiological Efficacy of (R)-Leucic Acid vs. Major Metabolite α-Ketoisocaproic Acid (KIC)

(R)-Leucic acid (HICA) demonstrates a critical functional advantage over its precursor, the primary leucine metabolite α-ketoisocaproic acid (KIC). HICA exerts anti-catabolic effects at physiological concentrations, whereas KIC is ineffective at these levels, requiring exogenous infusion to achieve a comparable effect [1]. This potency difference is reflected in their baseline serum concentrations, with HICA present at ~0.25 mM and KIC at ~21.6 mM, an approximate 100-fold difference [1].

Muscle Protein Metabolism Anticatabolic Agents Leucine Metabolite Pharmacology

Endodontic Application: Dentin Microhardness Preservation by (R)-Leucic Acid vs. Calcium Hydroxide

In an in vitro model for regenerative endodontic treatments (RET), 2-hydroxyisocaproic acid (HICA) was compared to the standard-of-care intracanal medicament, calcium hydroxide [Ca(OH)2]. The study found that HICA caused a significantly lesser reduction in root dentine microhardness [1]. Additionally, while both compounds showed comparable antibacterial effects at 1 mg/mL, HICA was significantly less cytotoxic at this concentration [2].

Regenerative Endodontics Biomaterial Testing Dental Pulp Stem Cells

Antimicrobial Spectrum: MIC Values of (R)-Leucic Acid Against Enterococcus faecalis vs. Standard Endodontic Medicaments

The antimicrobial efficacy of HICA has been quantitatively characterized against Enterococcus faecalis, a common endodontic pathogen. The Minimum Inhibitory Concentration (MIC) of HICA against E. faecalis was found to be 8 mg/mL, with a Minimum Bactericidal Concentration (MBC) of 16 mg/mL [1]. In comparison, the standard triple antibiotic paste (TAP) showed both MIC and MBC at 0.25 mg/mL [1]. While less potent than TAP, HICA demonstrated bactericidal activity and, crucially, has a more favorable cytotoxicity profile than some alternatives [2].

Antimicrobial Resistance Endodontic Microbiology Biofilm Inhibition

High-Impact Application Scenarios for (R)-Leucic Acid Based on Evidence


Investigating Host-Microbiome Metabolic Crosstalk

Researchers studying the mechanisms by which probiotics like Lactobacillus johnsonii influence host physiology should use (R)-Leucic acid. The compound is a key bacterial metabolite that directly upregulates the host's CD36 fatty acid transporter, providing a defined molecular probe to dissect this specific axis of microbe-host interaction [1].

Developing Next-Generation Intracanal Medicaments for Regenerative Endodontics

For dental researchers focused on regenerative endodontic treatments (RETs), (R)-Leucic acid presents a compelling alternative to calcium hydroxide. Its demonstrated ability to preserve dentin microhardness while exhibiting lower cytotoxicity to stem cells makes it a leading candidate for creating a more favorable microenvironment for tissue regeneration within the root canal [2].

Studying Endogenous Anticatabolic Signaling Pathways

Investigators examining the physiological regulation of muscle protein balance should utilize (R)-Leucic acid rather than its precursor KIC. Its unique efficacy at physiological concentrations makes it the correct molecular tool for studies on the endogenous anticatabolic effects of leucine metabolism, avoiding the confounding variable of supraphysiological KIC infusion [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Leucic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.